Lamivudine, (+/-)-trans-

Overview

Description

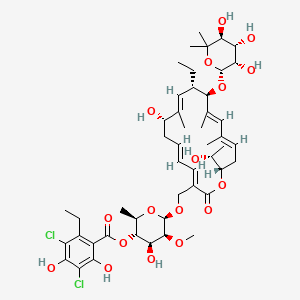

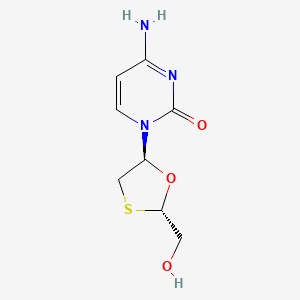

Lamivudine, also known as 3TC, is a synthetic nucleoside analogue . It is used to treat Human Immunodeficiency Virus Type 1 (HIV-1) and hepatitis B (HBV) . It is a reverse transcriptase inhibitor and works by blocking the HIV reverse transcriptase and hepatitis B virus polymerase .

Synthesis Analysis

Lamivudine is synthesized from L-menthyl glyoxalate hydrate . The synthesis involves two steps: esterification of menthol with maleic anhydride followed by ozonolysis of dimenthyl maleate and hydration . The synthesis was carried out in two ways: a) from the esterification of menthol with maleic anhydride followed by ozonolysis of dimenthyl maleate and hydration; and b) starting from the esterification of menthol with fumaric acid to synthesize dimenthyl fumarate, followed by ozone and hydration .

Molecular Structure Analysis

Lamivudine is a cytosine analog . It is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase .

Chemical Reactions Analysis

Lamivudine is a synthetic nucleoside analogue and is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination .

Physical And Chemical Properties Analysis

Lamivudine is a small molecule with a molecular weight of 229.256 and a chemical formula of C8H11N3O3S . It is a synthetic nucleoside analogue and is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) .

Scientific Research Applications

Antiretroviral Activity and HERV Inhibition

Lamivudine has been investigated as an effective anti-HERV-K agent both in vitro and in clinical neurological studies . It downregulates the expression of HERV-K Pol and Env genes, hindering cell viability, mobility, and colony formation capacity in melanoma cell lines. Importantly, it selectively targets malignant cells while sparing normal human epithelial melanocytes.

Hepatitis B Virus (HBV) Prophylaxis

Lamivudine is also active against HBV. It is widely used as a prophylactic treatment to prevent HBV reactivation in cancer patients .

Neuroprotective Effects

In addition to its antiretroviral properties, lamivudine has shown promise in attenuating motor deficits and improving short-term memory . These neuroprotective effects are relevant for conditions such as Alzheimer’s disease.

Retrotransposition Inhibition

Lamivudine treatment has been associated with reduced retrotransposition activity. In experiments using HeLa cells, it attenuated the retrotransposition of LINE-1 sequences . This finding highlights its potential impact on genomic stability.

Mechanisms of Action

Lamivudine inhibits the viral reverse transcriptase enzyme, disrupting viral replication. It may also induce ferroptosis, apoptosis, and alter cell cycle regulatory proteins .

Mechanism of Action

- The compound is phosphorylated to active metabolites that compete for incorporation into viral DNA .

- It competes with natural substrate deoxyguanosine triphosphate, preventing further viral DNA synthesis .

Target of Action

Mode of Action

Pharmacokinetics

Safety and Hazards

Lamivudine is generally well-tolerated, with common side effects including headache, nausea, and fatigue . Serious side effects include liver disease, lactic acidosis, and worsening hepatitis B among those already infected . It is safe for people over three months of age and can be used during pregnancy .

Future Directions

Lamivudine is currently indicated in combination with other antiretroviral agents for the treatment of HIV-1 infection or for chronic Hepatitis B (HBV) virus infection associated with evidence of hepatitis B viral replication and active liver inflammation . It continues to be a crucial part of HIV and HBV treatment regimens, and ongoing research is focused on optimizing its use in various clinical scenarios .

properties

IUPAC Name |

4-amino-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEGQNOMFQHVDC-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@@H](S1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lamivudine, (+/-)-trans- | |

CAS RN |

131086-22-1, 136846-20-3 | |

| Record name | Lamivudine, (+/-)-trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136846203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAMIVUDINE, (±)-TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77ANF82R6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601485.png)